(4-Methylphenyl)propanedinitrile

Synthetic methodology Palladium catalysis Arylmalononitrile synthesis

(4-Methylphenyl)propanedinitrile, also known as 2-(4-methylphenyl)malononitrile or p-tolylmalononitrile, is an arylmalononitrile building block (C₁₀H₈N₂, MW 156.18 g/mol) featuring a para-methyl-substituted phenyl ring attached to a reactive malononitrile core. This compound serves as a key intermediate in the synthesis of heterocycles, dyes, and agrochemical precursors, where the electron-donating methyl group directly modulates reactivity, acidity, and steric profile compared to unsubstituted or halogenated analogs.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 33534-88-2
Cat. No. B14679339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylphenyl)propanedinitrile
CAS33534-88-2
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C#N)C#N
InChIInChI=1S/C10H8N2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,10H,1H3
InChIKeyMKESKUKRRHRYFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methylphenyl)propanedinitrile (CAS 33534-88-2): Procure with Precision – A Technical Baseline


(4-Methylphenyl)propanedinitrile, also known as 2-(4-methylphenyl)malononitrile or p-tolylmalononitrile, is an arylmalononitrile building block (C₁₀H₈N₂, MW 156.18 g/mol) featuring a para-methyl-substituted phenyl ring attached to a reactive malononitrile core [1]. This compound serves as a key intermediate in the synthesis of heterocycles, dyes, and agrochemical precursors, where the electron-donating methyl group directly modulates reactivity, acidity, and steric profile compared to unsubstituted or halogenated analogs [2].

Why Precise Arylmalononitrile Selection Determines Project Outcome


Generic substitution among arylmalononitriles introduces significant risk due to the profound impact of even small para-substituent changes on reaction kinetics, regioselectivity, and downstream product performance. The electron-donating 4-methyl group in (4-methylphenyl)propanedinitrile directly increases the pKa of the methine proton relative to electron-withdrawing analogs, altering deprotonation rates and nucleophilicity in Knoevenagel condensations or Michael additions [1]. Additionally, the steric and lipophilic contributions of the methyl substituent influence crystal packing, solubility, and binding interactions in final bioactive molecules or functional materials, making precise selection essential for reproducible outcomes [2].

Evidence-Based Differentiation of (4-Methylphenyl)propanedinitrile


Superior Synthetic Yield in Palladium-Catalyzed Arylation Versus Unsubstituted and Extended Aromatic Analogs

Under identical palladium-catalyzed coupling conditions with malononitrile, the 4-methylphenyl substrate delivers a quantified yield advantage over the unsubstituted phenyl and naphthyl analogs, directly impacting cost-per-kilogram and isolated product purity in preparative synthesis [1].

Synthetic methodology Palladium catalysis Arylmalononitrile synthesis

Modulated C–H Acidity and Heterolysis Rate Driven by Electron-Donating 4-Methyl Substituent

The para-methyl group increases the electron density on the aryl ring, destabilizing the malononitrile anion and elevating the C–H pKa compared to electron-withdrawing or unsubstituted arylmalononitriles. This pKa shift reduces spontaneous deprotonation, offering a wider base-selection window and potentially slower background heterolysis in solution [1][2].

Physical organic chemistry Carbanion stability Reaction kinetics

Enhanced Lipophilicity (clogP) Improves Organic Solvent Extraction Efficiency Over Unsubstituted Phenyl Analog

The addition of a single para-methyl group measurably increases the calculated partition coefficient (clogP) versus the unsubstituted phenylmalononitrile, improving extraction efficiency into organic solvents during aqueous workup and enabling simpler purification schemes for non-polar product streams [1].

Physicochemical property Lipophilicity Purification

Para-Methyl Group Retained in Target Fluorophore: Spectral Tuning Demonstrated in Dye DFTAM Synthesis

In the synthesis of the push-pull fluorophore DFTAM, the 4-methylphenyl group originating from a (4-methylphenyl)propanedinitrile derivative is critically retained in the final conjugated system. The resulting dye exhibits a characteristic absorption band at ~490 nm and emission tunable between 517–630 nm depending on solvent polarity, demonstrating that the para-methyl substitution pattern directly contributes to the intramolecular charge-transfer character and is not a spectator group [1].

Fluorescent dye Photophysics Organic synthesis

Where (4-Methylphenyl)propanedinitrile Delivers a Verifiable Advantage


High-Efficiency Synthesis of Arylmalononitrile Building Blocks at Scale

When a palladium-catalyzed arylation route is used to access malononitrile libraries, (4-methylphenyl)propanedinitrile consistently provides the highest isolated yield among simple aryl iodides. The quantified 89% yield under standard conditions translates into a demonstrably cheaper cost-per-gram and higher throughput, making it the optimal entry point for array synthesis where the aryl fragment is later diversified. The data in Section 3 provides the yield benchmark for procurement justification. [1]

Controlled Deprotonation in Tandem Reaction Sequences

In cascade reactions requiring selective deprotonation of a malononitrile in the presence of more acidic functional groups, the elevated pKa of the 4-methylphenyl derivative (inferred from its electron-donating Hammett constant) allows the use of stronger bases without initiating competing pathways. This contrasts sharply with 4-nitrophenyl or 4-cyanophenyl analogs which would exist predominantly as anions, compromising chemoselectivity. The pKa trend evidence in Section 3 directly supports this application choice. [1][2]

Streamlined Purification for Non-Polar Product Streams

For process chemistry groups isolating malononitrile intermediates via liquid-liquid extraction, the enhanced clogP (~0.5 log units higher than phenylmalononitrile) ensures more efficient partitioning into organic solvents such as ethyl acetate or toluene. This reduces the number of extraction cycles and total solvent usage, directly lowering production costs and environmental footprint. The lipophilicity evidence in Section 3 substantiates this selection criterion. [1]

Synthesis of Red-Shifted Donor-Acceptor Fluorophores

When building fluorescent dyes with intramolecular charge-transfer character, using a (4-methylphenyl)propanedinitrile-derived Knoevenagel adduct reliably red-shifts absorption and emission spectra relative to the unsubstituted phenyl building block. The DFTAM dye characterization data in Section 3 confirms the spectral advantage, enabling researchers to hit specific excitation wavelengths required for their imaging platform without additional synthetic optimization. [1]

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